molecular formula C24H19N3O2S B4998699 6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B4998699
M. Wt: 413.5 g/mol
InChI Key: YFBIKISPVNTFGX-UHFFFAOYSA-N
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Description

6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, phenyl groups, and a sulfanylidenepyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with 1,3-diphenyl-2-thiohydantoin in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5H)-one: Shares a similar pyrimidinone core but lacks the sulfanylidenepyrimidine moiety.

    2-Hydroxy-5-methylphenyl)iminomethyl]phenol: Similar imine structure but different core and functional groups.

Uniqueness

6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one is unique due to its combination of a pyrimidinone core with a sulfanylidenepyrimidine moiety, which imparts distinct chemical properties and potential biological activities not found in similar compounds.

Properties

IUPAC Name

6-hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-17-9-8-10-18(15-17)25-16-21-22(28)26(19-11-4-2-5-12-19)24(30)27(23(21)29)20-13-6-3-7-14-20/h2-16,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBIKISPVNTFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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